TED-347 is a small molecule inhibitor specifically designed to disrupt the interaction between the transcriptional enhanced associate domain (TEAD) family of transcription factors and Yes-associated protein (YAP). This interaction plays a crucial role in the Hippo signaling pathway, which regulates organ size, cell proliferation, and apoptosis. [, , , ] Dysregulation of the Hippo pathway, particularly the overactivation of YAP, is implicated in the development and progression of various cancers. [, , , ] TED-347 acts as an allosteric inhibitor, binding to a specific site on TEAD and preventing the formation of the TEAD-YAP complex. [] This inhibition disrupts the transcriptional activity of YAP, ultimately suppressing the expression of genes involved in cell proliferation and survival, making TED-347 a potential therapeutic agent for cancers with dysregulated Hippo signaling. [, , , ]
The molecular structure of TED-347 consists of: [] * A central ketone group (C=O) flanked by a chloromethyl group on one side and a substituted phenyl ring on the other.* The substituted phenyl ring further connects to another phenyl ring through a secondary amine (-NH-) group.* The second phenyl ring possesses a trifluoromethyl (-CF3) group at the meta position.
TED-347 functions as an allosteric inhibitor targeting the interaction between TEAD and YAP. [] This interaction is essential for YAP's transcriptional activity, which promotes the expression of genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition. [, , , ]
Specifically, TED-347 binds to the palmitate-binding pocket of TEAD. [] This binding induces conformational changes in TEAD, disrupting its ability to interact with YAP. [] Consequently, the formation of the TEAD-YAP complex is inhibited, leading to reduced YAP-mediated transcription of target genes and ultimately suppressing cell proliferation and tumor growth. [, , , ] Computational studies using molecular dynamics simulations and free energy perturbation analysis have indicated that specific residues like Phe229, Thr332, Ile374, and Ile395 in TEAD4 are crucial for the binding of TED-347 and its inhibitory activity. []
7.1 Inhibition of Esophageal Squamous Cell Carcinoma (ESCC) Progression:* In vitro studies: TED-347 has been shown to inhibit the proliferation, invasion, and migration of ESCC cells. []* In vivo studies: TED-347 treatment resulted in reduced tumor growth in ESCC mouse models. []* Mechanism: TED-347's inhibitory effects on ESCC are attributed to its ability to disrupt the TEAD4/YAP1 complex, leading to the suppression of downstream target genes like serum/glucocorticoid-regulated kinase 1 (SGK1), which is involved in promoting malignant behaviors in ESCC. []
7.2 Potential Therapeutic Target for Neurofibromatosis Type 2 (NF2)-deficient Schwannoma:* In vitro studies: Studies using human, mouse, and rat schwannoma cell lines showed that TED-347, along with other YAP-TEAD inhibitors, significantly reduced cell viability and proliferation while inducing apoptosis. []* Combination therapy: Combining TED-347 with Group I PAK inhibitors resulted in a synergistic effect, further enhancing the inhibition of schwannoma cell growth. []
7.3 Investigating the Role of YAP in Graves' Orbitopathy (GO):* In vitro studies: TED-347 effectively suppressed TGF-β-induced myofibroblast differentiation and collagen formation in orbital fibroblasts, highlighting the role of YAP in the fibrotic mechanism of GO. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: